2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole
Description
2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole (C₄H₂BrF₃N₂S) is a halogenated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with bromine at position 2 and a 2,2,2-trifluoroethyl group at position 5 . Its structural uniqueness arises from the electron-withdrawing trifluoroethyl moiety, which enhances electrophilic reactivity at the brominated site while increasing lipophilicity. Key characteristics include:
Properties
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2S/c5-3-10-9-2(11-3)1-4(6,7)8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMXCAGPMNNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339415-01-8 | |
| Record name | 2-bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of 1,3,4-Thiadiazole Derivatives
A key step is the bromination of the thiadiazole ring. According to a patented method for a related compound, 2-amino-5-bromo-1,3,4-thiadiazole , bromination is performed by dissolving the precursor in an acidic aqueous solution, followed by reaction with bromine in the presence of an oxidant such as hypochlorite or hydrogen peroxide. The reaction temperature is maintained between 15-30 °C, and the bromine amount is carefully controlled to reduce waste and cost. After bromination, alkali treatment is performed to isolate the brominated product with high purity and yield.
Key parameters from the bromination step:
| Parameter | Details |
|---|---|
| Solvent | Acidic aqueous solution (2-6% acid) |
| Bromine source | Molecular bromine |
| Oxidants | Hypochlorite, chlorate, chlorite, hydrogen peroxide, etc. |
| Temperature | 15-30 °C |
| Bromine to substrate ratio | Controlled to minimize excess |
| Post-reaction treatment | Alkali analysis to isolate product |
This method can be adapted for bromination of thiadiazole derivatives substituted with trifluoroethyl groups.
Introduction of the 2,2,2-Trifluoroethyl Group
The trifluoroethyl substituent is typically introduced via nucleophilic substitution or alkylation reactions on a suitable thiadiazole intermediate.
While direct literature on this compound is sparse, related thiadiazole derivatives bearing trifluoroethyl groups have been synthesized through:
- Reaction of 5-chloromethyl-1,3,4-thiadiazole derivatives with trifluoroethyl nucleophiles.
- Use of trifluoroethyl halides in substitution reactions.
The trifluoroethyl group imparts electron-withdrawing properties and steric effects that influence the reactivity and regioselectivity of subsequent bromination.
Cyclization via Thiosemicarbazide Precursors
A common synthetic route to 1,3,4-thiadiazoles involves cyclization of thiosemicarbazide derivatives. Aromatic or heterocyclic amines react with carbon disulfide and hydrazine hydrate to form thiosemicarbazides, which upon treatment with acyl chlorides or halides undergo cyclization to yield substituted thiadiazoles.
For example, the synthesis of 2-R-5-formyl-1,3,4-thiadiazoles via hexamethylenetetramine salts and Sommelet reaction has been reported, demonstrating the feasibility of introducing various substituents at the 2- and 5-positions.
This approach can be modified for trifluoroethyl substitution by selecting appropriate starting materials and alkylating agents.
Comparative Data Table of Preparation Parameters
Research Findings and Optimization Notes
Environmental and cost considerations: The bromination method using controlled bromine and oxidants reduces hazardous waste and production costs, making it industrially viable.
Reactivity differences: Heterocyclic thiosemicarbazides show higher reactivity in cyclization compared to aromatic analogs, which can influence yields and reaction times.
Sommelet reaction utility: This reaction is effective for converting chloromethyl intermediates to formyl-substituted thiadiazoles, which can be further functionalized to introduce trifluoroethyl groups.
Purification: Acid-base workup and recrystallization from aqueous ethanol or similar solvents yield high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Cyclization: Reagents such as strong acids or bases, and heating under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole has shown promise in various medicinal applications:
- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The unique structure of this compound allows it to inhibit the growth of bacteria and fungi effectively.
- Anticancer Properties : Studies have demonstrated that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. The trifluoroethyl group may enhance membrane permeability, improving interaction with cancer cell targets .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in cancer pathways, such as mTOR and PI3K .
Agricultural Applications
In agriculture, this compound may serve as an agrochemical:
- Pesticide Development : The compound's biological activity suggests potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for further research in pest control strategies.
Materials Science
The unique properties of this compound make it valuable in materials science:
- Development of Novel Materials : Its chemical structure allows for the synthesis of new materials with specific electronic or optical properties. Researchers are exploring its use in creating advanced materials for electronics and photonics.
Case Study 1: Anticancer Activity
A study published in RSC Medicinal Chemistry evaluated the binding affinity of various thiadiazole derivatives to mTOR and PI3Kα. The results indicated that this compound exhibited potent inhibition against these targets with IC50 values indicating effective anticancer activity .
Case Study 2: Pesticidal Efficacy
Research conducted on the agricultural applications of thiadiazoles highlighted the effectiveness of this compound in controlling pest populations. Field trials demonstrated a significant reduction in pest numbers compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, particularly those involved in oxidative stress, cell signaling, and metabolic pathways. The presence of bromine and fluorine atoms enhances the compound’s ability to form strong interactions with its targets, leading to increased potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole with structurally analogous 1,3,4-thiadiazole derivatives:
Reactivity Trends
- Nucleophilic substitution: The bromine atom at position 2 is susceptible to substitution by secondary amines, as demonstrated in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole synthesis . Electron-withdrawing substituents (e.g., -CF₃, -NO₂) enhance this reactivity by polarizing the C-Br bond .
- Electrophilic aromatic substitution: 2-Amino derivatives (e.g., 2-amino-5-bromo-1,3,4-thiadiazole) undergo bromination at position 5 due to amino group activation .
Biological Activity
2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties based on various research findings.
- IUPAC Name : this compound
- Molecular Formula : C₃BrF₃N₂S
- CAS Number : 37461-61-3
- Molecular Weight : 233.01 g/mol
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. The specific compound this compound has been evaluated for its efficacy against various pathogens.
Case Studies
- General Antimicrobial Activity :
- A study demonstrated that derivatives of thiadiazoles generally possess moderate to good antibacterial and antifungal activities against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar structures showed effectiveness against Staphylococcus aureus and Escherichia coli .
- Specific Findings :
Antifungal Activity
The antifungal properties of this compound have been highlighted in several studies. These compounds are particularly noted for their effectiveness against common fungal pathogens.
Cytotoxic Activity
The cytotoxic potential of this compound has also been investigated. Certain derivatives have shown promising results in inhibiting the proliferation of cancer cell lines.
Research Findings
- A study evaluated various thiadiazole derivatives for cytotoxicity against cancer cell lines such as T47D and SW707. The results indicated that some compounds had ID50 values comparable to or significantly lower than those of standard chemotherapeutics like cisplatin .
| Compound | Cell Line Tested | ID50 (µM) |
|---|---|---|
| 5-substituted thiadiazoles | T47D | Comparable to cisplatin |
| Another derivative | SW707 | Significantly lower than cisplatin |
Discussion
The biological activities of this compound suggest its potential utility in medicinal chemistry and pharmacology. The presence of the trifluoroethyl group enhances its biological activity by potentially increasing lipophilicity and altering interaction dynamics with biological targets.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole?
- Methodological Answer : The synthesis typically involves substitution or alkylation reactions on the thiadiazole core. For example, 2-amino-5-bromo-1,3,4-thiadiazole can react with trifluoroethylating agents like 2,2,2-trifluoroethyl trifluoromethanesulfonate under nucleophilic conditions. Optimizing reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products. Bromination of pre-functionalized thiadiazoles using N-bromosuccinimide (NBS) in inert solvents (e.g., DMF) may also introduce the bromo group regioselectively .
Q. How is the compound characterized spectroscopically and structurally?
- Methodological Answer :
- NMR : and NMR identify proton environments and fluorine coupling patterns. The trifluoroethyl group’s CF resonance appears as a quartet (~δ 70-80 ppm in NMR).
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the thiadiazole ring and substituents. Data collection at 296 K with a Bruker APEXII CCD diffractometer and refinement using SHELXTL is standard .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 281.96 for CHBrFNS).
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but stable under inert atmospheres. Storage at –20°C in amber vials minimizes photodegradation. Hygroscopicity tests via TGA/DSC (5°C/min under N) assess thermal stability. Solvatomorphism studies in DMSO/water mixtures reveal polymorphic transitions, which are critical for reproducibility in biological assays .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The CF group increases the thiadiazole ring’s electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). DFT calculations (B3LYP/6-311+G(d,p)) show a lowered LUMO (–1.8 eV), facilitating nucleophilic attack. Comparative studies with non-fluorinated analogs using cyclic voltammetry (e.g., ΔE = +0.3 V) quantify electronic effects .
Q. What challenges arise in achieving regioselective functionalization of the thiadiazole ring?
- Methodological Answer : Bromine at position 2 and the trifluoroethyl group at position 5 create steric hindrance, complicating further substitution. Directed ortho-metalation (e.g., using LDA at –78°C) or Pd-catalyzed C–H activation (with directing groups like pyridine) improves regioselectivity. Competition experiments with isotopic labeling (-Br) track substitution pathways .
Q. What are the applications of this compound in coordination chemistry or material science?
- Methodological Answer : As a ligand, the thiadiazole’s sulfur and nitrogen atoms coordinate to transition metals (e.g., Cu(II), Ru(II)). Synthesis of [Cu(CHBrFNS)Cl] complexes (confirmed by XANES/EXAFS) demonstrates potential in catalysis. In OLEDs, the compound’s high electron affinity (measured via UPS) improves charge transport in thin films .
Contradictions and Validation
- and suggest divergent synthetic pathways (alkylation vs. bromination), requiring validation via kinetic studies (e.g., in situ IR monitoring).
- Crystal structures from confirm planar geometries, but solvatomorphism in indicates environmental sensitivity, necessitating rigorous crystallization protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
